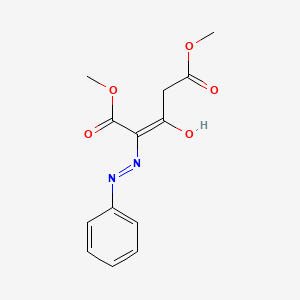

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Description

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a hydrazone-containing diketone ester with the molecular formula C₁₄H₁₆N₂O₅. Its structure features a pentanedioate backbone substituted with a 3-oxo group, a 2-(2-phenylhydrazono) moiety, and methyl ester groups at the terminal carboxylates. This compound is of interest in organic synthesis due to its dual reactivity: the hydrazono group enables cyclization or condensation reactions, while the diketone and ester functionalities allow for nucleophilic substitutions or reductions .

Properties

IUPAC Name |

dimethyl (Z)-3-hydroxy-2-phenyldiazenylpent-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3/b12-10-,15-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHUAZLGYKGRE-ZWIQHHAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate typically involves the reaction of dimethyl acetylenedicarboxylate with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: The phenylhydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Converts to oxo derivatives using agents like potassium permanganate (KMnO4).

- Reduction : The hydrazono group can be reduced to an amine using sodium borohydride (NaBH4).

- Substitution : The phenylhydrazono group can be substituted under specific conditions, often utilizing catalysts like palladium on carbon (Pd/C).

Chemistry

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.

Biological Studies

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, suggesting that the phenylhydrazono group may enhance its biological activity by modulating enzyme interactions.

Case Study: Anticancer Activity

In a study investigating various hydrazone derivatives, dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate was shown to inhibit cancer cell proliferation in vitro. The mechanism involved apoptosis induction through caspase activation pathways, highlighting its potential as a therapeutic agent against specific cancer types .

Medicinal Chemistry

The compound is being explored for its role as a therapeutic agent in treating multifactorial diseases such as cancer and neurodegenerative disorders. The ability to modify its structure allows for targeted drug delivery systems that enhance bioavailability while minimizing side effects .

Example: Drug Delivery Systems

Nanoparticle formulations incorporating dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate have been developed to improve drug targeting to tumor cells, demonstrating enhanced therapeutic efficacy compared to traditional delivery methods .

Industrial Applications

In industrial settings, dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is utilized in the production of dyes , pigments , and other chemicals. Its stability and reactivity make it an attractive candidate for developing new materials and formulations.

Mechanism of Action

The mechanism of action of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate (C₁₂H₁₄N₂O₃)

- Structural Differences : Replaces dimethyl esters with an ethyl ester and lacks the extended pentanedioate chain.

- Physicochemical Properties : Molecular weight = 234.255; LogP (estimated) = ~1.5 (higher hydrophobicity due to ethyl group) .

- Applications : Used as a precursor for heterocyclic synthesis (e.g., pyrazoles and thiadiazoles) .

3-(Phenylazo)-2,4-pentanedione (C₁₁H₁₂N₂O₂)

- Structural Differences: Contains an azo (-N=N-) group instead of a hydrazono (-NH-N=) group.

- Physicochemical Properties : Molecular weight = 204.23; LogP = 1.86 (Crippen Method); higher thermal stability due to azo group rigidity .

- Applications : Primarily used in dye chemistry and coordination chemistry as a ligand .

3-Methyl-2,4-pentanedione (C₆H₁₀O₂)

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

- Reactivity: The hydrazono group facilitates cyclization into pyridines or thiadiazoles under reflux with thiosemicarbazides or hydrazines .

- Applications: Potential intermediate for pharmaceuticals (e.g., anticonvulsant analogs like Brivaracetam via N-alkylation) .

Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate

3-(Phenylazo)-2,4-pentanedione

- Reactivity : Forms stable metal chelates (e.g., Cu²⁺, Fe³⁺) due to diketone and azo groups .

- Applications : Disperse dyes for polyester fabrics .

Research Findings and Gaps

- Spectral Data: While IR and NMR data for analogs are available (e.g., δ 2.08 ppm for CH₃ in hydrazono compounds ), direct characterization of the target compound is lacking.

- Industrial Use: Potential for dye applications remains unexplored compared to azo analogs .

Biological Activity

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (C13H14N2O5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate features a unique structure characterized by a hydrazone moiety, which is known to contribute to various biological activities. Its molecular weight is approximately 278.26 g/mol, and it has the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C13H14N2O5 |

| Molecular Weight | 278.26 g/mol |

The biological activity of dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like apoptosis and inflammation.

- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Biological Effects

Research indicates that dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate exhibits several biological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : It may reduce inflammation through the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Case Studies

Several case studies have explored the biological activity of compounds similar to dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate. These studies provide insights into its potential therapeutic applications.

- Case Study on Anticancer Properties : A study investigated the effects of hydrazone derivatives on cancer cell lines, revealing that certain derivatives induced apoptosis through the activation of caspase pathways. This suggests that dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate could have similar effects .

- Study on Anti-inflammatory Effects : Research focused on the anti-inflammatory effects of related compounds demonstrated a significant reduction in TNF-alpha levels in treated models, indicating potential applications in inflammatory diseases .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving β-keto esters and phenylhydrazine derivatives. For example, analogous reactions involving 3-oxo-3-aryl-2-arylhydrazonopropanals (e.g., 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal ) with ethyl cyanoacetate in acetic acid under ammonium acetate catalysis yield structurally similar hydrazone derivatives . Optimization can involve Design of Experiments (DoE) principles, such as split-split plot designs, to evaluate variables like temperature, solvent polarity, and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the hydrazone moiety (δ ~8–10 ppm for NH protons) and ester groups (δ ~3.7 ppm for methoxy protons). Compare with analogous compounds like diethyl phosphonate derivatives (e.g., δ 3.64 ppm for methylene protons adjacent to carbonyl groups) .

- ESI–MS : Confirm molecular ion peaks (e.g., m/z 316 for related β-keto esters) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and keto groups) and N–H stretches (~3200 cm⁻¹ for hydrazone) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as β-keto esters often exhibit irritant properties .

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of the hydrazone moiety influence reactivity in Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate?

- Methodological Answer : The hydrazone group acts as a conjugated π-system, enabling tautomerization (azo ↔ hydrazone forms) that modulates electrophilicity. Computational methods (e.g., DFT) can predict charge distribution and reactive sites. For example, analogous studies on arylhydrazonopropanals reveal enhanced reactivity at the keto carbon, facilitating nucleophilic additions .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:

- Abiotic transformations : Hydrolysis and photodegradation rates under varying pH/UV conditions.

- Biotic interactions : Bioaccumulation potential using logP calculations (experimentally validated via HPLC) and microbial degradation assays .

- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Hypothesis Testing : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like oxygen/moisture interference.

- Analytical Triangulation : Cross-validate results using HPLC-MS, NMR, and X-ray crystallography (if crystals are obtainable) .

- Statistical Analysis : Apply ANOVA to assess significance of observed discrepancies in yield/purity across replicates .

Q. What computational methods can predict the physicochemical properties of this compound?

- Methodological Answer :

- Thermophysical Properties : Use software like COSMOtherm to estimate solubility parameters and partition coefficients (logP) based on molecular dynamics simulations .

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites for reaction planning .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.